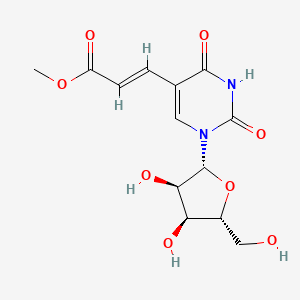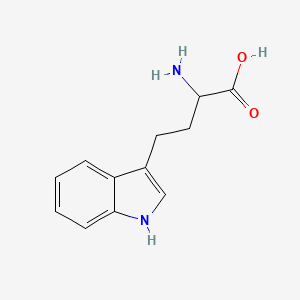
Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate
Descripción general
Descripción
Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H14ClNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzyl group and a carbonochloridoyl functional group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Pyrrolidine+Benzyl Chloroformate→Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonochloridoyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the carbonochloridoyl group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include anhydrous solvents and mild temperatures.
Hydrolysis: Water or aqueous base; conditions include room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrrolidine derivatives.
Hydrolysis: Pyrrolidine-1-carboxylic acid.
Reduction: Benzyl 2-hydroxypyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition, particularly cholinesterase inhibitors. It has shown potential in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission .
Medicine: The compound’s ability to inhibit cholinesterase enzymes makes it a candidate for the development of drugs for neurodegenerative diseases such as Alzheimer’s disease .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate involves the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparación Con Compuestos Similares
- Benzyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
- Benzyl 2-(bromocarbonyl)pyrrolidine-1-carboxylate
- Benzyl 2-(hydroxycarbonyl)pyrrolidine-1-carboxylate
Comparison: Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate is unique due to its carbonochloridoyl functional group, which imparts distinct reactivity compared to its analogs. For instance, the chloro group can be readily substituted by various nucleophiles, making it a versatile intermediate in organic synthesis. In contrast, the bromo and hydroxy analogs have different reactivity profiles and may be used in different synthetic applications.
Propiedades
IUPAC Name |
benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNYJZJSXDGJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3433793.png)

![[4-(Butan-2-yl)phenyl]thiourea](/img/structure/B3433805.png)











